molecular formula C40H56O2 B13386461 4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

Cat. No.: B13386461
M. Wt: 568.9 g/mol
InChI Key: JKQXZKUSFCKOGQ-UHFFFAOYSA-N
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Description

Zeaxanthin is a natural pigment belonging to the carotenoid family, specifically classified as a xanthophyll. It is a yellow-colored compound found in high concentrations in various fruits and vegetables, such as corn, spinach, and peppers. Zeaxanthin is also present in the human retina, where it plays a crucial role in maintaining healthy vision by protecting the eyes from harmful blue light and oxidative stress .

Chemical Reactions Analysis

Types of Reactions: Zeaxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: For oxidation reactions, reagents like sodium hypochlorite (NaOCl) are commonly used. For example, zeaxanthin can be oxidized by NaOCl in dichloromethane and methanol at room temperature .

Major Products: Oxidation of zeaxanthin can lead to the formation of cleavage products such as 3-hydroxy-β-ionone and 3-hydroxy-14-apocarotenal .

Properties

IUPAC Name

4-[18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQXZKUSFCKOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859281
Record name beta,beta-Carotene-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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